molecular formula C17H20N4O B2479356 3-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide CAS No. 1421460-08-3

3-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide

Cat. No. B2479356
M. Wt: 296.374
InChI Key: KODSIGRRAWDIFR-UHFFFAOYSA-N
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Description

“3-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[ (4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the reaction of pyrrolidine with 2-chloropyrimidine . This is followed by modification of the obtained compound .

Scientific Research Applications

Pyrrolidine and Pyrimidine in Medicinal Chemistry

Hybrid Catalysts for Synthesis of Pyranopyrimidine Derivatives

Pyranopyrimidine cores are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the use of diversified hybrid catalysts, including organocatalysts and nanocatalysts, for developing substituted pyrano[2,3-d]pyrimidin-2-one derivatives. These catalysts offer a versatile approach for the synthesis of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials from Functionalized Pyrimidines

Functionalized quinazolines and pyrimidines have been researched for their applications in optoelectronic materials. The incorporation of pyrimidine rings into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. This area of research demonstrates the potential of pyrimidine derivatives in developing advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry. Its sp3-hybridization and non-planarity contribute to exploring the pharmacophore space and enhancing three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring show significant target selectivity, illustrating the ring's utility in designing new compounds for treating human diseases (Li Petri et al., 2021).

Future Directions

The future directions for the research and development of such compounds could involve finding new methods for the synthesis of organic compounds, including using nanocatalysts . This could significantly expand the applicability of this reaction and open new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

properties

IUPAC Name

3-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-16(9-8-14-6-2-1-3-7-14)20-15-12-18-17(19-13-15)21-10-4-5-11-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODSIGRRAWDIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]propanamide

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